molecular formula C13H21NS B7998778 4-((Dipropylamino)methyl)benzenethiol

4-((Dipropylamino)methyl)benzenethiol

Cat. No.: B7998778
M. Wt: 223.38 g/mol
InChI Key: UZENIIDBNVSNAC-UHFFFAOYSA-N
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Description

4-((Dipropylamino)methyl)benzenethiol is an organic compound characterized by the presence of a benzenethiol group substituted with a dipropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dipropylamino)methyl)benzenethiol typically involves the reaction of benzenethiol with a dipropylamino methylating agent under controlled conditions. One common method includes the use of formaldehyde and dipropylamine in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Dipropylamino)methyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced thiols.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

4-((Dipropylamino)methyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Dipropylamino)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The dipropylamino group may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)methylbenzenethiol
  • 4-(Diethylamino)methylbenzenethiol
  • 4-(Dipropylamino)methylbenzene

Uniqueness

4-((Dipropylamino)methyl)benzenethiol is unique due to the specific combination of the dipropylamino group and the benzenethiol moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

4-[(dipropylamino)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-9-14(10-4-2)11-12-5-7-13(15)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENIIDBNVSNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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